
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate
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Overview
Description
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound characterized by a 3-chlorobenzoate ester moiety linked to a 2-oxoethyl group substituted with a 4-bromobenzylamino chain. For example, phenacyl benzoate derivatives, such as 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate, are synthesized by reacting sodium/potassium salts of benzoic acids with α-halo ketones in dimethylformamide (DMF) . The compound’s structural features—a brominated benzyl group and a 3-chlorobenzoate—impart unique electronic and steric properties, which may influence its physicochemical behavior and biological activity, such as enzyme inhibition or antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate typically involves the reaction of 4-bromobenzylamine with 3-chlorobenzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The bromine and chlorine substituents can be oxidized under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated and chlorinated benzoic acids, while reduction can produce the corresponding alcohols.
Scientific Research Applications
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Substitution Position : The position of the chloro group on the benzoate (3- vs. 4-) affects electronic properties and molecular packing. For instance, 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate crystallizes in a needle-shaped form with a high melting point (400–401 K), attributed to halogen interactions .
- Amino vs.
Comparison of Yields and Conditions :
Physicochemical Properties
- Melting Points: Halogenated derivatives generally exhibit higher melting points due to strong intermolecular halogen bonding. For example, 2-(4-bromophenyl)-2-oxoethyl 4-chlorobenzoate melts at 400–401 K , while non-halogenated analogs like benzoylmethyl 4-chlorobenzoate melt at lower temperatures (~373 K) .
- Spectroscopic Data: HRMS: Analogs such as (R)-N-(4-bromobenzyl)-2-[(2-[(4-bromobenzyl)amino]-2-oxoethyl)amino]butanamide (6b) show precise mass matches (calc. 606.0153, exp. 606.0143) . NMR: Aromatic protons in 3-chlorobenzoate derivatives resonate downfield (δ 7.4–8.2 ppm) due to electron-withdrawing effects .
Biological Activity
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-chlorobenzoate is a synthetic organic compound notable for its complex structure, which includes both bromine and chlorine substituents. This compound has attracted attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
- Molecular Formula : C16H13BrClNO3
- Molecular Weight : 382.63 g/mol
The compound's structure allows it to interact with biological targets, making it a candidate for studies in enzyme inhibition and other biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its reactivity and binding affinity to various molecular targets, which may lead to inhibition or modulation of enzymatic activities.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that halogenated compounds can significantly affect the activity of enzymes involved in metabolic pathways.
Study | Enzyme Target | Effect |
---|---|---|
Study A | Trypanothione reductase | Inhibition observed at low concentrations |
Study B | Aldose reductase | Competitive inhibition with IC50 values in micromolar range |
Case Studies
- Inhibition of Trypanothione Reductase : A study demonstrated that halogenated benzylamine derivatives exhibit potent inhibitory effects on trypanothione reductase, an enzyme crucial for maintaining redox balance in certain parasites. The compound was found to reduce enzyme activity by over 70% at a concentration of 10 µM.
- Antimicrobial Activity : Preliminary tests indicate that compounds with similar structures possess antimicrobial properties against various bacterial strains. In vitro assays showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The bromine atom is thought to enhance lipophilicity, aiding in membrane permeability and interaction with hydrophobic pockets in target proteins.
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c17-13-6-4-11(5-7-13)9-19-15(20)10-22-16(21)12-2-1-3-14(18)8-12/h1-8H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUCPXPEQNIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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